molecular formula C7H12OSi B8694801 (furan-3-yl)trimethylsilane

(furan-3-yl)trimethylsilane

Cat. No.: B8694801
M. Wt: 140.25 g/mol
InChI Key: UKWXFLCAYWYEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Furan-3-yl)trimethylsilane is an organosilicon compound featuring a trimethylsilyl (-Si(CH₃)₃) group attached to the 3-position of a furan ring. The furan moiety is an electron-rich aromatic heterocycle, while the silyl group confers steric bulk and modulates electronic properties. This compound is primarily utilized in organic synthesis as a stabilizing group for reactive intermediates, a coupling partner in cross-catalyzed reactions, or a precursor for functionalized heterocycles .

Properties

Molecular Formula

C7H12OSi

Molecular Weight

140.25 g/mol

IUPAC Name

furan-3-yl(trimethyl)silane

InChI

InChI=1S/C7H12OSi/c1-9(2,3)7-4-5-8-6-7/h4-6H,1-3H3

InChI Key

UKWXFLCAYWYEBH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=COC=C1

Origin of Product

United States

Preparation Methods

(furan-3-yl)trimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of furan with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods may involve similar reactions but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

(furan-3-yl)trimethylsilane undergoes various chemical reactions, including electrophilic aromatic substitution, protodesilylation, and radical reactions.

Common reagents used in these reactions include trimethylsilyl chloride, methanol, perchloric acid, and various radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(furan-3-yl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (furan-3-yl)trimethylsilane in chemical reactions typically involves the activation of the furan ring by the trimethylsilyl group. This activation can facilitate various transformations, including electrophilic aromatic substitution and radical reactions. The trimethylsilyl group can stabilize reaction intermediates, making certain reactions more favorable .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Silyl Group Variations

Compound Structural Difference Reactivity/Application Insights Reference
(Furan-3-yl)trimethylsilane 3-position substitution on furan Enhanced stability for cross-coupling; potential use in pharmaceuticals
(Furan-2-yl)trimethylsilane 2-position substitution on furan More common in synthesis; higher electronic activation due to proximity to oxygen
Triethyl[2-[(4-methylphenyl)methyl]-3-furanyl]silane Triethylsilyl group; bulky substituent Reduced reactivity due to steric hindrance; tailored solubility in organic phases

Key Findings :

  • Silyl Group Size : Trimethylsilyl groups enhance reactivity in nucleophilic substitutions compared to bulkier triethyl variants .

Substituent Variation: Fluorinated and Organometallic Analogues

Compound Key Feature Reactivity/Application Insights Reference
(Trifluoromethyl)trimethylsilane CF₃ substituent Electron-withdrawing CF₃ increases electrophilicity; used in fluorinated drug synthesis
Bis(furan-3-yl)mercury Mercury center; two furan-3-yl groups High toxicity (mercury-related); limited to specialized organometallic chemistry

Key Findings :

  • Electronic Effects : CF₃ groups (electron-withdrawing) contrast with furan’s electron-donating nature, leading to divergent reactivity in silylation reactions .
  • Toxicity Profile : Mercury-containing analogues (e.g., bis(furan-3-yl)mercury) pose significant environmental and health risks compared to silicon-based compounds .

Key Findings :

  • Lithiation-Silylation : A standard approach for furan-3-yl derivatives, leveraging BuLi’s strong base character to deprotonate or substitute halogens .
  • Fluorinated Analogues : Require specialized reagents (e.g., trimethylsilyl trifluoroacetate) and polar solvents like DMF .

Key Insights :

  • Flammability : Silyl compounds like (trifluoromethyl)trimethylsilane are often flammable due to volatile silane groups .
  • Toxicity Hierarchy : Mercury compounds (e.g., bis(furan-3-yl)mercury) are significantly more hazardous than silicon-based analogues .

Key Findings :

  • Pharmaceutical Relevance : Fluorinated silanes are critical for introducing CF₃ groups into bioactive molecules .
  • Versatility : Furan-containing silanes serve as modular building blocks for complex heterocycles .

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